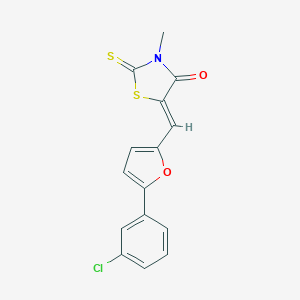![molecular formula C23H22N2O4 B240371 N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide has been shown to inhibit the growth of breast cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide has been studied for its potential neuroprotective effects in Alzheimer's disease.
作用機序
The mechanism of action of N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer growth and inflammation. N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of AKT, a protein kinase that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide has been found to induce apoptosis and inhibit cell proliferation. In animal models of inflammation, N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide has been found to reduce the production of pro-inflammatory cytokines and decrease inflammation. Additionally, N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of cancer growth and inflammation. However, one limitation of using N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide. One potential area of study is the development of more soluble analogs of N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide that can be administered in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide and its potential therapeutic applications in various diseases. Finally, more studies are needed to determine the safety and efficacy of N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide in human clinical trials.
合成法
N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with 2-(2-methoxyphenoxy)propanoic acid and N,N-dimethylformamide. The resulting intermediate is then reacted with 4-nitrophenyl chloroformate, followed by reduction with sodium borohydride to yield N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide.
特性
製品名 |
N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide |
|---|---|
分子式 |
C23H22N2O4 |
分子量 |
390.4 g/mol |
IUPAC名 |
N-[4-[2-(2-methoxyphenoxy)propanoylamino]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-16(29-21-11-7-6-10-20(21)28-2)22(26)24-18-12-14-19(15-13-18)25-23(27)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,24,26)(H,25,27) |
InChIキー |
DBLQLLVEBLFQHU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)OC3=CC=CC=C3OC |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)OC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)

![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)
![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)


![N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B240346.png)
